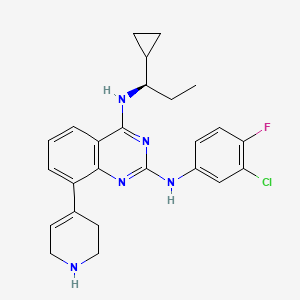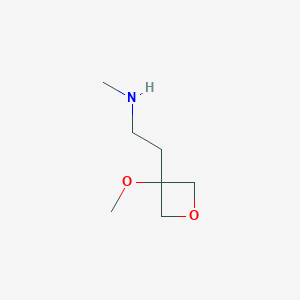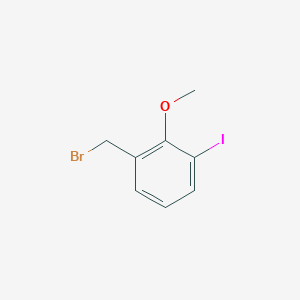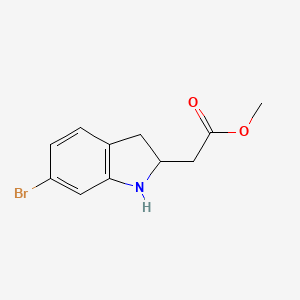
Methyl 2-(6-bromoindolin-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(6-bromoindolin-2-yl)acetate is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-bromoindolin-2-yl)acetate typically involves the reaction of 6-bromoindole with methyl bromoacetate in the presence of a base. One common method is to use a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura cross-coupling, which involves the use of a palladium catalyst, a base like potassium carbonate, and a solvent such as toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of catalysts, solvents, and purification methods are critical factors in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(6-bromoindolin-2-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction can modify the functional groups on the indole ring .
Aplicaciones Científicas De Investigación
Methyl 2-(6-bromoindolin-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 2-(6-bromoindolin-2-yl)acetate involves its interaction with specific molecular targets. The bromine atom can influence its binding affinity and reactivity. The indole ring can interact with various enzymes and receptors, potentially modulating biological pathways. Detailed studies on its mechanism of action are essential to understand its effects fully .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(6-bromonaphthalen-2-yl)acetate
- Methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate
- 2-Indolinone-based bis-1,2,3-triazole derivatives
Uniqueness
Its structure allows for various modifications, making it a versatile compound in synthetic chemistry .
Propiedades
Fórmula molecular |
C11H12BrNO2 |
|---|---|
Peso molecular |
270.12 g/mol |
Nombre IUPAC |
methyl 2-(6-bromo-2,3-dihydro-1H-indol-2-yl)acetate |
InChI |
InChI=1S/C11H12BrNO2/c1-15-11(14)6-9-4-7-2-3-8(12)5-10(7)13-9/h2-3,5,9,13H,4,6H2,1H3 |
Clave InChI |
GWIBHVKNWNFYJJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1CC2=C(N1)C=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


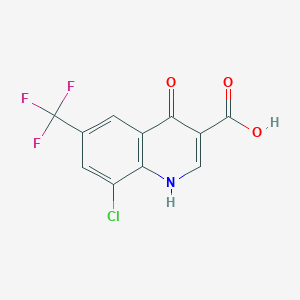
![2-Bromobenzo[d]oxazole-4-carbaldehyde](/img/structure/B12866104.png)
![9-Ethyl-6,11-dihydro-6,6-dimethyl-10-[4-(4-morpholinyl)-1-piperidinyl]-11-oxo-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B12866108.png)
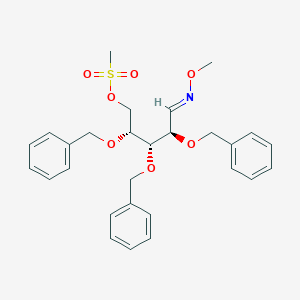
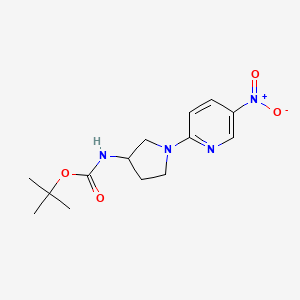
![Ethyl 4-fluoro-7-nitrobenzo[b]furan-2-carboxylate](/img/structure/B12866128.png)
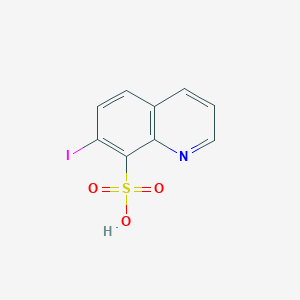
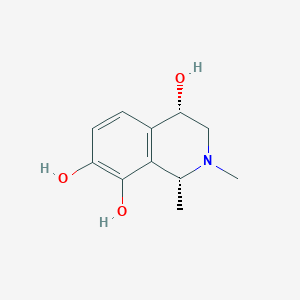
![4-(((6-Nitro-4H-benzo[d][1,3]dioxin-8-yl)methyl)thio)quinazoline](/img/structure/B12866153.png)
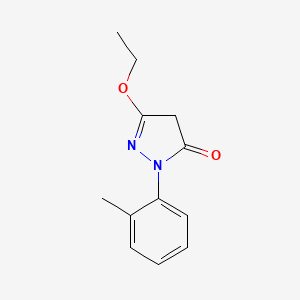
![5-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12866171.png)
